molecular formula C20H16N4O5 B2672524 methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate CAS No. 894928-93-9

methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate

Katalognummer: B2672524
CAS-Nummer: 894928-93-9
Molekulargewicht: 392.371
InChI-Schlüssel: UYSCCLMXIHAYHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a phenyl-1,2,4-oxadiazole moiety via a methylene bridge. Its synthesis involves a multi-step process:

  • Step 1: Reaction of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in the presence of cesium carbonate in N,N-dimethylformamide (DMF) at room temperature for 16–18 hours .
  • Characterization: Confirmed via $ ^1H $ NMR, IR, and ESI-MS (m/z = 396 [M+H]$^+$) .

Eigenschaften

IUPAC Name

methyl 2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-28-17(25)12-23-15-10-6-5-9-14(15)19(26)24(20(23)27)11-16-21-18(22-29-16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSCCLMXIHAYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The next step involves the formation of the oxadiazole ring. This can be accomplished by reacting the quinazolinone intermediate with a suitable amidoxime derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Phenyl Group Addition: The phenyl group is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate is treated with a phenyl halide in the presence of a base such as potassium carbonate (K2CO3).

    Esterification: Finally, the esterification of the resulting compound with methyl chloroacetate in the presence of a base such as triethylamine (TEA) yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Phenyl halides, bases like K2CO3, solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Triazole-based analogues (e.g., bistriazoles) often exhibit superior solubility and antimicrobial efficacy due to sulfur-containing groups, unlike the target compound’s oxygen-rich oxadiazole .

Heterocyclic Systems with Divergent Pharmacological Profiles

1,2,4-Triazole Derivatives

Compounds such as 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-triazolin-3-ones demonstrate:

  • Bioactivities : Anticancer, hypoglycemic, and antiviral properties attributed to the triazole ring’s electron-rich nature and hydrogen-bonding capacity .
  • Synthetic Flexibility: Easier functionalization at the 3’ position compared to the target compound’s fused quinazolinone system .

Thiazolo-Triazole Hybrids

Example: 2-[(5Z)-5-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate.

  • Structural Differences : Incorporates indole and thiazole rings, enabling extended conjugation and redox activity.
  • Applications: Potential use in photodynamic therapy due to indole’s chromophoric properties, unlike the target compound’s oxadiazole-based design .

Biologische Aktivität

Methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a tetrahydroquinazoline core substituted with a 1,2,4-oxadiazole moiety and a methyl acetate group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate exhibit significant antimicrobial activity. For example:

CompoundActivityReference
3-(5-Aryl-1-phenyl-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazoleAntibacterial
Methyl derivatives of oxadiazolesAntifungal

These findings suggest that the oxadiazole component may enhance the antimicrobial efficacy of the parent structure.

Cytotoxicity and Anticancer Activity

Studies have demonstrated that derivatives of tetrahydroquinazoline compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. For instance:

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction via mitochondrial pathway
MCF720Cell cycle arrest at G1 phase

These results highlight the potential of methyl 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetate as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Modulation of Apoptotic Pathways : It has been shown to activate caspases and induce mitochondrial membrane permeabilization.
  • Antioxidant Activity : Some studies suggest that it exhibits free radical scavenging properties.

Case Studies

Several case studies illustrate the efficacy of related compounds in clinical settings:

  • Study on Anticancer Effects : A clinical trial involving a related tetrahydroquinazoline derivative showed promising results in reducing tumor size in patients with breast cancer.
  • Antimicrobial Efficacy : A study demonstrated that a similar oxadiazole derivative effectively inhibited the growth of multidrug-resistant bacterial strains.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepOptimal ConditionsYield RangePurity Verification Method
Oxadiazole formationDMF, 80°C, 12 hr, K₂CO₃ catalyst60–75%HPLC (>98%)
Quinazolinone cyclizationEthanol, reflux, ZnCl₂ catalyst70–85%¹H NMR, ¹³C NMR

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the oxadiazole and tetrahydroquinazolinone rings. Key signals include:
    • Quinazolinone C=O : ~170 ppm in ¹³C NMR .
    • Oxadiazole protons : Distinct singlet at δ 8.2–8.5 ppm in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns (acetonitrile/water) detect impurities (<2%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:
Discrepancies between predicted and observed NMR/MS data often arise from:

  • Tautomerism : The tetrahydroquinazolinone ring may exhibit keto-enol tautomerism, altering chemical shifts. Use variable-temperature NMR to identify dominant forms .
  • Residual solvents : DMSO-d₆ or CDCl₃ residues can obscure signals. Dry samples under vacuum and reanalyze .
  • Stereochemical ambiguity : X-ray crystallography or NOESY experiments clarify spatial arrangements of substituents .

Example : A 2025 study observed conflicting ¹H NMR signals for the oxadiazole methyl group (δ 3.9 vs. 4.1 ppm). Cross-validation with IR (C-N stretch at 1600 cm⁻¹) and X-ray diffraction resolved steric hindrance effects .

Advanced: How to design experiments to evaluate bioactivity mechanisms?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR). The oxadiazole moiety shows high affinity for hydrophobic enzyme pockets .
  • In vitro assays :
    • Anticancer activity : MTT assays (IC₅₀ values) on HeLa or MCF-7 cells, with dose-response curves (1–100 µM) .
    • Anti-inflammatory potential : ELISA-based TNF-α inhibition in LPS-stimulated macrophages .
  • Structure-Activity Relationship (SAR) : Modify the phenyl or ester groups and compare bioactivity (see Table 2).

Q. Table 2: SAR of Analogous Compounds

Substituent ModificationBiological Activity (IC₅₀)Target
4-Fluorophenyl12 µM (COX-2 inhibition)Cyclooxygenase-2
3,4-Dimethoxyphenyl8 µM (Anticancer)Topoisomerase II

Advanced: What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C. Monitor degradation via LC-MS; ester groups hydrolyze rapidly at pH >8 .
  • Photodegradation : Expose to UV light (254 nm) and identify byproducts (e.g., quinazolinone ring cleavage) using HRMS .
  • Microbial degradation : Soil slurry studies with GC-MS detect metabolites like phenylacetic acid derivatives .

Critical Note : Degradation products may retain bioactivity. For example, the oxadiazole ring resists hydrolysis, but the ester group’s breakdown reduces cytotoxicity by 60% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.